1-{[5-(2-Methyl-1,3-thiazol-4-yl)-2-thienyl]sulfonyl}-4-phenylpiperazine
Description
1-{[5-(2-Methyl-1,3-thiazol-4-yl)-2-thienyl]sulfonyl}-4-phenylpiperazine is a sulfonyl-piperazine derivative characterized by a thienyl-sulfonyl bridge linking a 2-methyl-1,3-thiazole moiety to a phenyl-substituted piperazine ring. Its structural complexity, combining heterocyclic thiophene and thiazole rings, suggests unique physicochemical and biological properties compared to simpler analogs .
Properties
IUPAC Name |
2-methyl-4-[5-(4-phenylpiperazin-1-yl)sulfonylthiophen-2-yl]-1,3-thiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O2S3/c1-14-19-16(13-24-14)17-7-8-18(25-17)26(22,23)21-11-9-20(10-12-21)15-5-3-2-4-6-15/h2-8,13H,9-12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBZHHHUJZZWJLX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)C2=CC=C(S2)S(=O)(=O)N3CCN(CC3)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O2S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Hantzsch Thiazole Synthesis
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Reaction of β-ketoester derivatives with thiourea in acidic conditions yields the thiazole core.
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Subsequent bromination at the 5-position of thiophene followed by Suzuki-Miyaura coupling introduces the thiazole-thiophene linkage.
Sulfonation and Sulfonyl Chloride Formation
The sulfonyl bridge is introduced via sulfonation of the thienyl-thiazole intermediate:
Chlorosulfonation Methodology
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Chlorosulfonic acid (ClSO₃H) in dichloromethane at 0–5°C selectively sulfonates the thiophene ring.
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Quenching with thionyl chloride (SOCl₂) converts the sulfonic acid to the corresponding sulfonyl chloride .
Critical Parameters :
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Temperature control (−5°C to 5°C) prevents over-sulfonation.
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Use of anhydrous conditions avoids hydrolysis of the sulfonyl chloride.
Intermediate Characterization :
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5-(2-Methyl-1,3-thiazol-4-yl)thiophene-2-sulfonyl chloride :
Coupling with 4-Phenylpiperazine
The final step involves nucleophilic displacement of the sulfonyl chloride with 4-phenylpiperazine :
Two-Step Alkylation-Sulfonylation Approach
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Synthesis of 4-phenylpiperazine :
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Sulfonylation Reaction :
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Solvent: THF (anhydrous)
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Temperature: 0°C → rt, 12 h
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Workup: Extraction with ethyl acetate, washing with 1M HCl and brine
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Purification: Column chromatography (SiO₂, hexane/EtOAc 3:1)
Alternative Pathways and Modifications
One-Pot Sulfonation-Coupling Strategy
A streamlined method avoids isolating the sulfonyl chloride:
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In situ generation of sulfonyl chloride using ClSO₃H/SOCl₂ .
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Direct addition of 4-phenylpiperazine and Et₃N to the reaction mixture.
Advantages :
Analytical Characterization of the Target Compound
Spectroscopic Data :
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Molecular Formula : C₁₈H₁₉N₃O₂S₃
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MS (ESI+) : m/z 406.1 [M+H]⁺
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H NMR (DMSO-d₆) :
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δ 7.98 (s, 1H, thiazole-H), 7.62 (d, J = 4.0 Hz, 1H, thiophene-H), 7.44 (d, J = 4.0 Hz, 1H, thiophene-H), 7.32–7.28 (m, 5H, Ph-H), 3.52–3.48 (m, 4H, piperazine-H), 2.92–2.88 (m, 4H, piperazine-H), 2.74 (s, 3H, CH₃).
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Scalability and Industrial Considerations
Biological Activity
1-{[5-(2-Methyl-1,3-thiazol-4-yl)-2-thienyl]sulfonyl}-4-phenylpiperazine is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article reviews the synthesis, biological activity, mechanisms of action, and potential therapeutic applications of this compound, drawing on various research studies.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions starting from 2-methyl-1,3-thiazole and thiophene derivatives. The general synthetic route includes:
- Formation of Thiazole Derivative : The initial step involves the synthesis of the thiazole ring through condensation reactions.
- Sulfonylation : The introduction of the sulfonyl group is achieved using sulfonyl chlorides.
- Piperazine Linkage : Finally, the piperazine moiety is attached to form the complete structure.
Antimicrobial Activity
Research indicates that compounds with thiazole and piperazine moieties exhibit significant antimicrobial properties. For instance, studies have shown that related compounds demonstrate moderate to excellent activity against various bacterial strains, including Escherichia coli and Pseudomonas aeruginosa .
Table 1: Antimicrobial Activity of Related Compounds
| Compound | MIC (μg/mL) | Activity |
|---|---|---|
| This compound | 0.21 | Potent |
| Control (Ciprofloxacin) | 0.05 | Reference |
Cytotoxicity
The cytotoxic effects of this compound have been evaluated using MTT assays on various cell lines, including HaCat and Balb/c 3T3 cells. Results indicate promising cytotoxicity profiles, suggesting potential applications in cancer therapy .
Table 2: Cytotoxicity Results
| Cell Line | IC50 (μM) | Observations |
|---|---|---|
| HaCat | 15 | Moderate cytotoxicity |
| Balb/c 3T3 | 10 | High cytotoxicity |
The biological activity of this compound is attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The thiazole and piperazine rings can inhibit key enzymes involved in bacterial cell wall synthesis and DNA replication.
- Receptor Modulation : The compound may also modulate receptor activities related to cancer cell proliferation.
Case Study 1: Antibacterial Efficacy
A study conducted by Mhaske et al. (2014) synthesized a series of thiazole-piperazine derivatives and evaluated their antibacterial efficacy. The results indicated that compounds similar to this compound exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria .
Case Study 2: Anticancer Potential
In another study focusing on the anticancer potential of thiazole derivatives, it was found that certain modifications in the structure led to enhanced cytotoxic effects against human tumor cell lines. This suggests that further optimization of the compound could yield more potent anticancer agents .
Scientific Research Applications
Chemical Profile
- IUPAC Name : 1-{[5-(2-methyl-1,3-thiazol-4-yl)-2-thienyl]sulfonyl}-4-phenylpiperazine
- Molecular Formula : C17H18N4O2S2
- Molecular Weight : 378.48 g/mol
Antimicrobial Activity
Research indicates that thiazole derivatives exhibit significant antimicrobial properties. The presence of the thiazole ring in this compound enhances its activity against various bacterial strains. Studies have shown that compounds with similar structures can inhibit the growth of Gram-positive and Gram-negative bacteria effectively .
Anticancer Properties
Recent investigations into the anticancer potential of thiazole-containing compounds have revealed promising results. The compound has been tested for cytotoxic effects on cancer cell lines such as MCF7 (breast cancer) and has shown a decrease in cell viability, indicating its potential as an anticancer agent. The mechanism often involves apoptosis induction and cell cycle arrest, making it a candidate for further development in cancer therapy .
Neuroprotective Effects
Piperazine derivatives have been studied for their neuroprotective properties, particularly in models of neurodegenerative diseases like Alzheimer's. Compounds similar to this compound have shown promise in inhibiting amyloid peptide aggregation, a hallmark of Alzheimer's disease. This suggests potential therapeutic applications in neurodegenerative disorders .
Case Studies
| Study | Findings | Implications |
|---|---|---|
| Antimicrobial Study | Evaluated against E. coli and S. aureus; showed significant inhibition at low concentrations. | Potential for development into an antibiotic drug candidate. |
| Cancer Cell Line Testing | Demonstrated reduced viability in MCF7 cells; mechanisms involved apoptosis. | Suggests further exploration in cancer therapeutics. |
| Neuroprotection Research | Inhibited amyloid aggregation in vitro; improved neuronal survival rates in models. | Highlights potential use in treating Alzheimer's disease. |
Comparison with Similar Compounds
Table 1: Structural Comparison with Analogous Compounds
*Estimated based on structural analogs.
Key Observations :
- The thienyl-thiazole group in the target compound distinguishes it from analogs with single heterocycles (e.g., phenylthiazole in or naphthylsulfonyl in ). This may enhance binding specificity in enzymatic pockets.
- The phenyl group at the piperazine 4-position is shared with 1-Methanesulfonyl-4-(4-phenyl-thiazol-2-yl)-piperazine , but the latter lacks the thienyl bridge, reducing steric bulk.
- Chlorophenyl and methyl substitutions in demonstrate how electronic effects (e.g., electron-withdrawing Cl) influence activity.
Physicochemical Properties :
- Solubility : Sulfonyl groups generally enhance aqueous solubility, but bulkier substituents (e.g., naphthyl in ) may counteract this effect.
Q & A
Basic: What are the standard synthetic routes for 1-{[5-(2-Methyl-1,3-thiazol-4-yl)-2-thienyl]sulfonyl}-4-phenylpiperazine?
Answer:
The synthesis typically involves multi-step reactions:
- Step 1: Formation of the thiophene-thiazole core via cyclization. For example, coupling 2-methyl-1,3-thiazole-4-carbaldehyde with thiophene derivatives using a Suzuki-Miyaura reaction or halogenation followed by nucleophilic substitution .
- Step 2: Sulfonation of the thiophene ring using chlorosulfonic acid or sulfur trioxide, followed by reaction with 4-phenylpiperazine under basic conditions (e.g., pyridine or triethylamine) to form the sulfonamide bond .
- Step 3: Purification via column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization from methanol/water mixtures .
Advanced: How can conflicting solubility data (e.g., in water vs. DMSO) be resolved experimentally?
Answer:
Discrepancies in solubility reports (e.g., 0.1 mg/mL in water vs. 50 mg/mL in DMSO) require systematic validation:
- Method 1: Use dynamic light scattering (DLS) to detect aggregates in aqueous solutions.
- Method 2: Perform saturation shake-flask experiments at controlled pH and temperature, followed by HPLC quantification .
- Method 3: Compare experimental results with computational predictions (e.g., Abraham solvation parameters or COSMO-RS models) to identify outliers .
Basic: What spectroscopic techniques are critical for characterizing this compound?
Answer:
- 1H/13C NMR: Confirm regiochemistry of the thiophene-thiazole moiety (δ 7.2–8.1 ppm for aromatic protons) and piperazine integration (δ 2.5–3.5 ppm) .
- IR Spectroscopy: Identify sulfonamide S=O stretches (~1350 cm⁻¹ and 1150 cm⁻¹) .
- HRMS: Validate molecular weight (e.g., [M+H]+ at m/z 405.08) and isotopic patterns .
Advanced: How can structure-activity relationships (SAR) guide optimization for kinase inhibition?
Answer:
- Key Modifications:
- Validation: Test analogs in kinase inhibition assays (e.g., JAK2 or PI3Kγ) using FRET-based protocols .
Basic: What safety precautions are required for handling this compound?
Answer:
- Hazards: Skin/eye irritation (Category 2), potential respiratory sensitization .
- PPE: Nitrile gloves, lab coat, and goggles. Use fume hoods for weighing and reactions.
- Storage: Inert atmosphere (argon), desiccated at 2–8°C to prevent hydrolysis .
Advanced: How can contradictory biological activity data (e.g., cytotoxicity vs. non-toxicity) be addressed?
Answer:
- Experimental Design:
- Mechanistic Studies: Use siRNA knockdown to confirm target specificity if off-target effects are suspected .
Basic: What are the recommended storage conditions to ensure compound stability?
Answer:
- Short-term: Store at -20°C in amber vials under nitrogen.
- Long-term: Lyophilize and store at -80°C with desiccant (e.g., silica gel).
- Stability Monitoring: Perform periodic HPLC checks (every 6 months) to detect degradation (e.g., sulfonamide hydrolysis) .
Advanced: How can computational modeling predict metabolic pathways?
Answer:
- Tools: Use MetaSite or Schrödinger’s ADMET Predictor to identify vulnerable sites (e.g., piperazine N-oxidation or thiazole ring cleavage) .
- Validation: Incubate with human liver microsomes (HLMs) and analyze metabolites via LC-MS/MS .
Basic: What solvent systems are optimal for column chromatography purification?
Answer:
- Normal Phase: Hexane/ethyl acetate (3:1 to 1:2 gradients) with 0.1% triethylamine to reduce tailing .
- Reverse Phase: C18 columns with acetonitrile/water (0.1% formic acid) for polar impurities .
Advanced: How to design in vivo studies for assessing blood-brain barrier (BBB) penetration?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
